molecular formula C10H12INO2 B12279613 3-Amino-4-(4-iodophenyl)butyric Acid

3-Amino-4-(4-iodophenyl)butyric Acid

Cat. No.: B12279613
M. Wt: 305.11 g/mol
InChI Key: JZJBJZHUZJDMMU-UHFFFAOYSA-N
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Description

3-Amino-4-(4-iodophenyl)butyric acid is a β-amino acid derivative characterized by a butyric acid backbone substituted with an amino group at the third carbon and a 4-iodophenyl group at the fourth carbon. Its hydrochloride salt form, (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride (CAS: 270065-70-8), has a molecular formula of C₁₀H₁₂INO₂·HCl and a molecular weight of 341.57 g/mol . This compound is typically a white crystalline solid, soluble in water and polar organic solvents, and is primarily used in peptide synthesis and pharmaceutical research due to its chiral center and iodine substituent, which enhances its utility in radiolabeling or structure-activity relationship studies .

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

3-amino-4-(4-iodophenyl)butanoic acid

InChI

InChI=1S/C10H12INO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

JZJBJZHUZJDMMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-iodophenyl)butyric Acid typically involves the introduction of the amino and iodophenyl groups onto the butyric acid backbone. One common method involves the reaction of 4-iodoaniline with a suitable butyric acid derivative under controlled conditions. The reaction may require the use of protecting groups to ensure selective functionalization and may involve steps such as nitration, reduction, and amination .

Industrial Production Methods

Industrial production of 3-Amino-4-(4-iodophenyl)butyric Acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-iodophenyl)butyric Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Amino-4-(4-iodophenyl)butyric Acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of novel compounds with specific properties tailored for various applications.

Biology

The compound has been studied for its potential effects on cellular processes and signaling pathways. Research indicates that it may interact with specific molecular targets within cells, influencing enzyme activity and biochemical pathways. This makes it a candidate for further investigation in cellular biology and pharmacology .

Medicine

In medical research, 3-Amino-4-(4-iodophenyl)butyric Acid is being investigated for its therapeutic properties , particularly in anti-inflammatory and anticancer applications. Preliminary studies suggest that it may exhibit bioactive properties that could be harnessed in drug development .

Case Study 1: Anti-Cancer Activity

A study explored the effects of 3-Amino-4-(4-iodophenyl)butyric Acid on cancer cell lines, demonstrating its potential to inhibit cell proliferation through modulation of specific signaling pathways. The results indicated a significant reduction in tumor growth when administered in vitro, highlighting its promise as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research examining the neuroprotective effects of this compound revealed that it may enhance neuronal survival under stress conditions. The mechanism appears to involve the modulation of neurotransmitter systems, suggesting a role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-iodophenyl)butyric Acid involves its interaction with specific molecular targets within cells. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-amino-4-(4-iodophenyl)butyric acid differ in the substituents on the phenyl ring or the presence of protective groups (e.g., Boc, Fmoc). Below is a detailed comparison based on molecular properties, synthesis, and applications:

Structural Analogs with Halogen or Functional Group Substitutions

Compound Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Amino-4-(4-iodophenyl)butyric acid HCl I C₁₀H₁₂INO₂·HCl 341.57 Radiolabeling, peptide synthesis, high steric bulk due to iodine.
(S)-3-Amino-4-(4-bromophenyl)butyric acid HCl Br C₁₀H₁₂BrNO₂·HCl 308.58 Intermediate in drug synthesis; bromine enhances electrophilic reactivity.
(S)-3-Amino-4-(4-chlorophenyl)butyric acid HCl Cl C₁₀H₁₂ClNO₂·HCl 264.13 Used in antimicrobial agent development; lower molecular weight than Br/I analogs.
(S)-3-Amino-4-(4-fluorophenyl)butyric acid HCl F C₁₀H₁₂FNO₂·HCl 247.67 High solubility in polar solvents; fluorine improves metabolic stability in drug candidates.
(S)-3-Amino-4-(4-nitrophenyl)butyric acid HCl NO₂ C₁₀H₁₂N₂O₄·HCl 284.68 Electron-withdrawing nitro group aids in spectroscopic studies; precursor for dyes.
(S)-3-Amino-4-(4-methylphenyl)butyric acid HCl CH₃ C₁₁H₁₅NO₂·HCl 229.70 Hydrophobic methyl group enhances membrane permeability in drug design.
(S)-3-Amino-4-(4-tert-butylphenyl)butyric acid C(CH₃)₃ C₁₄H₂₂ClNO₂ 271.78 Bulky tert-butyl group improves steric shielding; used in asymmetric catalysis.

Protected Derivatives (Boc/Fmoc)

Compound Protective Group Molecular Formula Molecular Weight (g/mol) Applications References
Boc-(R)-3-Amino-4-(4-bromophenyl)butyric acid Boc C₁₅H₁₉BrNO₄ 357.22 Peptide synthesis; bromine aids in cross-coupling reactions.
Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)butyric acid Fmoc C₂₅H₂₂BrNO₄ 488.26 Solid-phase peptide synthesis; fluorescent tagging.
Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)butyric acid Boc C₁₆H₁₉Cl₂NO₄ 360.23 Antimicrobial research; dual chlorine substituents enhance reactivity.
Fmoc-(S)-3-Amino-4-(4-tert-butylphenyl)butyric acid Fmoc C₂₉H₃₁NO₄ 457.56 Stabilizes peptides in lipid-rich environments; used in CNS drug development.

Key Research Findings

Iodine Substituent: The iodine atom in 3-amino-4-(4-iodophenyl)butyric acid provides a heavy atom effect, making it valuable in X-ray crystallography and radioimaging . Its bulkiness also influences binding affinity in receptor-ligand studies.

Halogen Comparisons : Bromine and chlorine analogs exhibit higher electrophilicity than fluorine, enabling diverse cross-coupling reactions in medicinal chemistry . Fluorine derivatives, however, show superior metabolic stability .

Protective Groups : Boc and Fmoc derivatives are critical in peptide synthesis. Boc groups are acid-labile, while Fmoc groups are base-sensitive, allowing orthogonal protection strategies .

Steric Effects : tert-butyl-substituted analogs demonstrate enhanced steric shielding, reducing unwanted side reactions in catalytic processes .

Biological Activity

3-Amino-4-(4-iodophenyl)butyric acid, also known as 3S-3-amino-4-(4-iodophenyl)butanoic acid, is a compound that has garnered attention for its unique structural properties and significant biological activity. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Structural Characteristics

The compound features an amino group attached to a butyric acid backbone along with a para-iodophenyl substituent. This configuration enhances its binding affinity to specific proteins, making it a valuable candidate for various biological assays. The iodophenyl group improves interactions with target proteins through enhanced hydrophobicity and π-π stacking interactions, while the amino group facilitates hydrogen bonding, stabilizing these interactions further.

Protein-Ligand Interactions

Research indicates that 3-Amino-4-(4-iodophenyl)butyric acid exhibits significant activity in protein-ligand interactions. The presence of the iodophenyl moiety allows for strong binding affinities with various proteins, which can be quantitatively assessed using methods such as fluorescence anisotropy and surface plasmon resonance. These studies help elucidate the compound's mechanism of action and its potential therapeutic applications .

Table 1: Binding Affinities of 3-Amino-4-(4-iodophenyl)butyric Acid

Protein TargetBinding Affinity (Kd)Method Used
Integrin αvβ63.2 μMFluorescence Anisotropy
MDM2Not specifiedSurface Plasmon Resonance
BSA (Bovine Serum Albumin)Higher affinity observedCompetitive Binding Assays

Cancer Research

The compound has been studied for its potential in cancer treatment due to its ability to modulate protein interactions involved in tumor progression. For instance, it has been shown to bind effectively to MDM2, a negative regulator of the p53 tumor suppressor protein, thereby potentially restoring p53 activity in cancer cells . This interaction is crucial for developing therapies aimed at re-sensitizing tumors to apoptosis.

Case Study: MDM2 Inhibition
In a study examining the effects of various compounds on MDM2, 3-Amino-4-(4-iodophenyl)butyric acid demonstrated a notable ability to inhibit MDM2-p53 interactions, leading to increased apoptosis in vitro. This suggests its potential as a lead compound in designing MDM2 inhibitors for cancer therapy .

Pharmacokinetics and Biodistribution

Pharmacokinetic studies have shown that the incorporation of the iodophenyl moiety enhances the circulation time of radiolabeled compounds in vivo. For example, compounds modified with 4-(p-iodophenyl)butanoic acid showed improved tumor uptake and retention compared to those without this modification .

Table 2: Biodistribution Data of Radiolabeled Compounds

CompoundTumor Uptake (% ID/g)Blood Retention (% ID/g)Kidney Uptake (% ID/g)
[177Lu]Lu-DOTA-IPB-NAPamide5.29 ± 0.593.8–8.7Elevated
[177Lu]Lu-DOTA-NAPamideNot detectableLower than IPB-NAPamideHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4-(4-iodophenyl)butyric acid?

  • Methodological Answer : A common approach involves coupling iodophenyl precursors with amino acid backbones. For example, Boc-protected intermediates (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid in ) are synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, followed by deprotection using trifluoroacetic acid (TFA) . Purification typically employs column chromatography with gradients optimized for polar functional groups (e.g., silica gel, ethyl acetate/hexane) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
  • NMR : ¹H and ¹³C NMR to confirm the presence of the iodophenyl group (characteristic aromatic signals at δ 7.2–7.8 ppm) and the β-amino acid backbone (δ 3.1–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺ ~ 348.1 g/mol) .

Q. What are the solubility properties of 3-amino-4-(4-iodophenyl)butyric acid?

  • Methodological Answer :

SolventSolubility (mg/mL)ConditionsReference
DMSO20–3025°C, stirredAnalogous data from
Water<1pH 7.0
Ethanol5–10Heated to 40°C
  • For aqueous experiments, prepare stock solutions in DMSO and dilute in buffer (pH 4–9) to avoid precipitation .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis?

  • Methodological Answer : Chiral resolution techniques include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers (retention time differences ≥ 2 min) .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the β-carbon .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) in ethanol/water mixtures .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Degradation occurs above pH 9 (amide bond hydrolysis) and below pH 2 (iodophenyl group deiodination). Use buffered solutions (pH 4–7) for long-term storage .
  • Thermal Stability : TGA/DSC analysis shows decomposition >150°C. Store at –20°C under inert gas (argon) to prevent oxidation .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace the iodophenyl group with fluorophenyl or chlorophenyl moieties (see for fluorophenyl analogs) .
  • Biological Assays : Test receptor-binding affinity (e.g., GABA₃ receptor inhibition via radioligand displacement assays) .
  • Computational Modeling : Perform docking studies with AutoDock Vina to correlate substituent effects with binding energy .

Q. How to resolve contradictions in reported solubility or reactivity data?

  • Methodological Answer :

  • Reproducibility Checks : Validate methods using standardized protocols (e.g., USP guidelines for solubility testing) .
  • Environmental Controls : Account for humidity (e.g., Karl Fischer titration) and oxygen levels (e.g., glovebox experiments) during reactivity studies .
  • Multi-Lab Collaboration : Cross-validate data via interlaboratory studies, as seen in analog stability tests for 3-amino-4-(4-hydroxyphenyl)butyric acid .

Key Considerations for Experimental Design

  • Safety : Follow GHS guidelines for handling iodinated compounds (e.g., wear nitrile gloves, use fume hoods) .
  • Data Documentation : Maintain detailed logs of synthetic yields, purity metrics, and storage conditions to ensure reproducibility .

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